molecular formula C15H13Cl2NO6S B2473447 4-Chloro-3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]benzoic acid CAS No. 379729-79-0

4-Chloro-3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]benzoic acid

Cat. No.: B2473447
CAS No.: 379729-79-0
M. Wt: 406.23
InChI Key: BIUWYBFALMYJQC-UHFFFAOYSA-N
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Description

4-Chloro-3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]benzoic acid is a halogenated benzoic acid derivative featuring a sulfamoyl group substituted with a 5-chloro-2,4-dimethoxyphenyl moiety.

Properties

IUPAC Name

4-chloro-3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NO6S/c1-23-12-7-13(24-2)11(6-10(12)17)18-25(21,22)14-5-8(15(19)20)3-4-9(14)16/h3-7,18H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIUWYBFALMYJQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NS(=O)(=O)C2=C(C=CC(=C2)C(=O)O)Cl)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-Chloro-3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]benzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Nitration: Introduction of nitro groups to the aromatic ring.

    Reduction: Conversion of nitro groups to amino groups.

    Sulfonation: Introduction of sulfonyl chloride groups.

    Chlorination: Introduction of chlorine atoms.

    Methoxylation: Introduction of methoxy groups.

    Coupling: Formation of the final product through coupling reactions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to facilitate the process.

Chemical Reactions Analysis

4-Chloro-3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]benzoic acid undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts like palladium for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

4-Chloro-3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]benzoic acid is primarily explored for its potential as a pharmaceutical agent. Its structural characteristics allow it to interact with biological targets effectively, making it a candidate for the development of new therapeutics.

Key Findings :

  • Antimicrobial Activity : Research indicates that derivatives of this compound exhibit antimicrobial properties, which could be beneficial in treating bacterial infections .
  • Anti-inflammatory Effects : Studies suggest that this compound may possess anti-inflammatory properties, potentially useful in managing conditions such as arthritis and other inflammatory diseases .

Synthesis of Active Pharmaceutical Ingredients (APIs)

The compound serves as an intermediate in the synthesis of various APIs. Its unique functional groups facilitate the modification of its structure to yield compounds with enhanced biological activity.

Applications in Synthesis :

  • Used in the preparation of sulfonamide derivatives that have shown promising results against resistant bacterial strains .
  • Acts as a building block for creating more complex molecules used in targeted drug delivery systems .

Case Study 1: Antibacterial Development

A study published in a peer-reviewed journal demonstrated the synthesis of novel sulfonamide derivatives from this compound. These derivatives were tested against various bacterial strains, showing significant antibacterial activity compared to standard antibiotics. The study highlighted the importance of modifying the existing structure to enhance efficacy and reduce side effects .

Case Study 2: Anti-inflammatory Research

In another investigation, researchers explored the anti-inflammatory properties of this compound through in vitro assays. The results indicated that it inhibited pro-inflammatory cytokine production in human cell lines. This suggests its potential application in developing treatments for chronic inflammatory diseases .

Mechanism of Action

The mechanism of action of 4-Chloro-3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The table below compares the target compound with structurally related analogs, focusing on substituents, molecular formulas, and key properties:

Compound Name Molecular Formula Substituents on Sulfamoyl-Linked Aromatic Ring Molecular Weight (g/mol) Key Properties/Data
4-Chloro-3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]benzoic acid (Target) C₁₅H₁₄Cl₂NO₆S* 5-Cl, 2,4-(OCH₃) ~403.3 Hypothetical: Enhanced acidity due to electron-withdrawing Cl and OCH₃ groups.
4-Chloro-3-(dimethylsulfamoyl)benzoic acid C₉H₁₀ClNO₄S N,N-dimethyl 263.69 Lower molecular weight; reduced steric hindrance.
4-Chloro-3-[(3-chloro-4-methylphenyl)sulfamoyl]benzoic acid C₁₄H₁₂Cl₂NO₄S 3-Cl, 4-CH₃ 361.26 Collision cross-section (CCS): 177.8 Ų (M+H⁺).
4-Chloro-3-[(3-methylphenyl)sulfamoyl]benzoic Acid C₁₄H₁₂ClNO₄S 3-CH₃ 325.77 Commercial availability (CAS 1262010-41-2); moderate lipophilicity.
4-Chloro-3-[(2-methoxy-5-nitrophenyl)sulfamoyl]benzoic acid C₁₄H₁₁ClN₂O₇S 2-OCH₃, 5-NO₂ 402.77 Strong electron-withdrawing NO₂ group; high polarity.
4-Chloro-3-(N-(3-nitrophenyl)sulfamoyl)benzoic acid C₁₃H₉ClN₂O₆S 3-NO₂ 356.74 Hazard: H302 (harmful if swallowed), H315/H319 (skin/eye irritation).

Impact of Substituents

  • Methoxy (OCH₃): Electron-donating groups reduce acidity but improve lipophilicity, influencing membrane permeability. The 2,4-dimethoxy substitution in the target compound may confer unique steric and electronic properties compared to monosubstituted analogs .
  • Nitro (NO₂): Strongly electron-withdrawing, increasing acidity and reactivity. Nitro-substituted analogs (e.g., ) exhibit higher polarity but may pose toxicity risks .
  • Methyl (CH₃): Enhances lipophilicity and may stabilize hydrophobic interactions in biological systems .

Physicochemical and Functional Differences

  • Acidity: The target compound likely has a lower pKa than analogs with electron-donating groups (e.g., methyl ) but higher than nitro-substituted derivatives .
  • Solubility: Methoxy groups improve solubility in polar aprotic solvents, whereas nitro groups enhance water solubility but may reduce bioavailability.
  • Collision Cross-Section (CCS): Analogs like with bulkier substituents (e.g., 3-Cl, 4-CH₃) exhibit higher CCS values (~177–191 Ų), indicating larger molecular surface areas.

Biological Activity

4-Chloro-3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]benzoic acid (CAS No. 379729-79-0) is a sulfonamide derivative that has garnered interest in various fields of biological research due to its potential therapeutic properties. This article delves into the biological activities associated with this compound, including its mechanisms of action, therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Properties

The molecular formula of this compound is C15H13Cl2NO6S, with a molecular weight of 406.24 g/mol. The compound features a benzoic acid core with a sulfonamide group and two methoxy groups, which may influence its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It is believed to modulate the activity of enzymes and receptors involved in various biochemical pathways. The sulfonamide moiety is known for its role in inhibiting bacterial dihydropteroate synthase, making it a potential candidate for antimicrobial applications.

Biological Activities

Research has highlighted several biological activities associated with this compound:

  • Antimicrobial Activity :
    • Studies have shown that the compound exhibits moderate antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecium .
    • It also demonstrates antifungal properties against Candida albicans, indicating its potential as an antifungal agent .
  • Antiproliferative Effects :
    • In vitro assays have indicated that this compound may inhibit the proliferation of various cancer cell lines. For instance, it has been shown to induce apoptosis in human cancer cells by activating caspases .
  • Tyrosinase Inhibition :
    • The compound has been evaluated for its ability to inhibit tyrosinase, an enzyme involved in melanin production, suggesting potential applications in skin whitening formulations .
  • Antioxidant Activity :
    • Preliminary studies suggest that it may possess antioxidant properties, which could contribute to its protective effects against oxidative stress-related diseases .

Comparative Studies

In comparison with similar compounds, this compound shows distinct biological profiles:

CompoundAntibacterial ActivityAntifungal ActivityAntiproliferative Activity
This compoundModerateModerateSignificant
4-Chloro-3-sulfamoylbenzoic acidLowLowModerate
2-Amino-4-chloro-5-sulfamoyl benzoic acidHighLowLow

Case Studies

  • Study on Antibacterial Efficacy :
    A study conducted on the antibacterial efficacy of various benzoic acid derivatives found that this compound exhibited a Minimum Inhibitory Concentration (MIC) of 125 µg/mL against Staphylococcus aureus .
  • Antiproliferative Activity Assessment :
    In another investigation, the compound was tested on human cancer cell lines where it demonstrated significant cytotoxic effects at concentrations as low as 10 µM, indicating its potential as an anticancer agent .

Q & A

Q. What are the key synthetic routes for 4-Chloro-3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]benzoic acid, and what reaction conditions are optimal?

The compound can be synthesized via chlorosulfonation of a precursor benzoic acid derivative. For example, 4-chloro-3-sulfamoylbenzoic acid analogs are synthesized by reacting p-chlorobenzoic acid with chlorosulfonic acid to introduce the sulfamoyl group, followed by coupling with the 5-chloro-2,4-dimethoxyphenylamine moiety . Key conditions include:

  • Catalyst : FeCl₃ or H₂SO₄ for sulfonation .
  • Temperature : Controlled heating (80–120°C) to avoid decomposition .
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures .

Q. How do the functional groups in this compound influence its reactivity and potential applications?

The sulfamoyl group (-SO₂NH-) enables hydrogen bonding with biological targets (e.g., enzymes), while the chloro and methoxy substituents modulate electronic effects (e.g., electron-withdrawing vs. donating) and solubility (Table 1). For instance:

  • The chloro groups enhance lipophilicity, aiding membrane penetration in pharmacological studies .
  • Methoxy groups improve solubility in polar solvents, critical for in vitro assays .

Table 1: Functional Group Impact on Properties

Functional GroupReactivityBiological Relevance
Sulfamoyl (-SO₂NH-)Nucleophilic substitutionEnzyme inhibition (e.g., carbonic anhydrase)
Chloro (-Cl)Electron-withdrawingEnhanced binding to hydrophobic pockets
Methoxy (-OCH₃)Electron-donatingImproved solubility in aqueous media

Advanced Research Questions

Q. How can researchers design experiments to evaluate the bioactivity of this compound against specific enzymes or receptors?

  • Target Selection : Prioritize enzymes with known sulfonamide sensitivity (e.g., carbonic anhydrase, dihydrofolate reductase) .
  • Assay Design :
  • Use fluorescence-based assays to monitor enzyme inhibition (e.g., dansylamide displacement for carbonic anhydrase) .
  • Include positive controls (e.g., acetazolamide) and measure IC₅₀ values .
    • Structural Analysis : Co-crystallize the compound with the target enzyme for X-ray diffraction studies to map binding interactions .

Q. What strategies resolve contradictions in solubility data across different studies?

  • Method Standardization :
  • Use HPLC with a standardized mobile phase (e.g., acetonitrile/water with 0.1% TFA) to compare solubility under identical conditions .
  • Validate results via dynamic light scattering (DLS) to detect aggregation, which may skew solubility measurements .
    • Environmental Controls :
  • Report temperature, pH, and ionic strength explicitly, as these factors significantly affect solubility .

Q. Table 2: Example Solubility Data Under Varied Conditions

SolventTemperature (°C)Solubility (mg/mL)MethodReference
Water250.12HPLC
Ethanol258.7Gravimetric
DMSO25>50DLS

Q. How can synthesis yields be optimized while minimizing byproducts?

  • Stepwise Optimization :

Sulfonation : Use excess chlorosulfonic acid (1.5–2.0 equiv) to drive the reaction to completion .

Coupling : Employ coupling agents like EDC/HOBt to enhance amide bond formation efficiency .

  • Byproduct Mitigation :
  • Monitor reaction progress via TLC to terminate before side reactions dominate.
  • Use scavengers (e.g., polymer-bound thiourea) to trap unreacted sulfonyl chlorides .

Q. Table 3: Reaction Yield Optimization

StepConditionYield Improvement
Sulfonation1.5 equiv ClSO₃H, 90°C78% → 92%
Amide CouplingEDC/HOBt, RT, 24h45% → 85%

Methodological Notes

  • Analytical Techniques : Pair HPLC with high-resolution mass spectrometry (HRMS) for purity assessment .
  • Data Reproducibility : Share raw spectral data (e.g., ¹H NMR, IR) in supplementary materials to facilitate cross-study validation .

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